4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(2-methoxyethyl)benzamide
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Overview
Description
4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(2-methoxyethyl)benzamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzamide core with a sulfonyl group attached to a tetrahydrothiophene ring, which is further substituted with a methoxyethyl group. Its distinct structure makes it a subject of interest in medicinal chemistry and other research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(2-methoxyethyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydrothiophene Ring: The tetrahydrothiophene ring can be synthesized through a cyclization reaction involving a suitable diene and a sulfur source.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation, using reagents such as sulfur trioxide or chlorosulfonic acid.
Attachment of the Benzamide Core: The benzamide core is attached through an amide coupling reaction, often using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Substitution with the Methoxyethyl Group: The final step involves the substitution of the benzamide core with the methoxyethyl group, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(2-methoxyethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can introduce various functional groups, such as alkyl, acyl, or sulfonyl groups.
Scientific Research Applications
4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(2-methoxyethyl)benzamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate, particularly for its ability to modulate specific biological targets.
Biological Research: It is used in studies investigating its effects on cellular processes and pathways.
Industrial Applications: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(2-methoxyethyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, which the compound can modulate to exert its effects. The exact pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide
- 5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(furan-2-ylmethyl)benzamide
Uniqueness
4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(2-methoxyethyl)benzamide is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C14H19NO6S2 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
4-(1,1-dioxothiolan-3-yl)sulfonyl-N-(2-methoxyethyl)benzamide |
InChI |
InChI=1S/C14H19NO6S2/c1-21-8-7-15-14(16)11-2-4-12(5-3-11)23(19,20)13-6-9-22(17,18)10-13/h2-5,13H,6-10H2,1H3,(H,15,16) |
InChI Key |
OCHNRYWNUHASCF-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=O)C1=CC=C(C=C1)S(=O)(=O)C2CCS(=O)(=O)C2 |
Origin of Product |
United States |
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